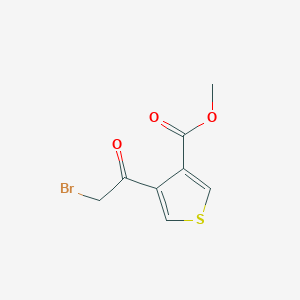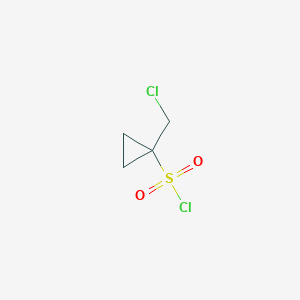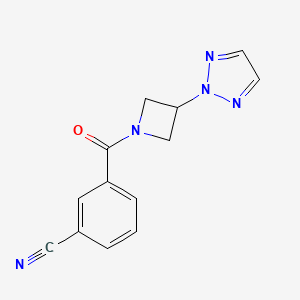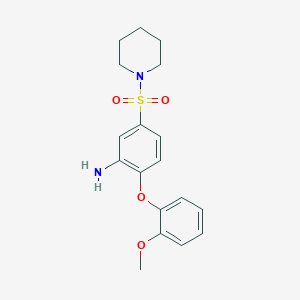
Methyl 4-(2-bromoacetyl)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-(2-bromoacetyl)thiophene-3-carboxylate” is a chemical compound with the CAS Number: 2230803-90-2 . It has a molecular weight of 263.11 . The IUPAC name for this compound is methyl 4- (2-bromoacetyl)thiophene-3-carboxylate .
Synthesis Analysis
The synthesis of related compounds often involves alkylation . For instance, the synthesis of the thienopyranone scaffold began with the alkylation of methyl 4-bromo-3-hydroxythiophene-2-carboxylate with N-acetylmorpholine .Molecular Structure Analysis
The InChI code for “Methyl 4-(2-bromoacetyl)thiophene-3-carboxylate” is 1S/C8H7BrO3S/c1-12-8(11)6-4-13-3-5(6)7(10)2-9/h3-4H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Scientific Research Applications
Medicinal Chemistry and Drug Development
Thiophene derivatives, including Methyl 4-(2-bromoacetyl)thiophene-3-carboxylate, serve as valuable scaffolds for drug design. Researchers explore their pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects. For instance, suprofen (a nonsteroidal anti-inflammatory drug) contains a 2-substituted thiophene framework, while articaine (used as a dental anesthetic) features a 2,3,4-trisubstituted thiophene structure .
Organic Semiconductors and Electronics
Thiophene-based compounds play a crucial role in organic electronics. They contribute to the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). Researchers explore the electronic properties of these derivatives, aiming for efficient charge transport and optoelectronic applications .
Corrosion Inhibition
Thiophene derivatives find use as corrosion inhibitors in industrial chemistry and material science. Their ability to protect metals from corrosion makes them valuable for various applications, including coatings and surface treatments .
Biological Activity and Bioactivity Screening
Researchers investigate the biological effects of thiophene derivatives, including Methyl 4-(2-bromoacetyl)thiophene-3-carboxylate. These compounds undergo bioactivity screening to identify potential leads for drug development. For instance, studies assess their impact on cell viability, enzyme inhibition, and cellular pathways .
Materials Science and Polymer Chemistry
Thiophene-containing polymers exhibit interesting properties, such as conductivity and solubility. Researchers explore their use in conducting polymers, sensors, and optoelectronic materials. Methyl 4-(2-bromoacetyl)thiophene-3-carboxylate may serve as a building block for such materials .
Synthetic Methodology and Heterocyclization
The synthesis of thiophene derivatives involves various methods, including condensation reactions (e.g., Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses). Researchers continue to develop efficient synthetic routes to access diverse thiophene-based compounds .
Safety and Hazards
The safety data sheet for a related compound, Methyl thiophene-3-carboxylate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a combustible liquid that causes skin irritation, serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation .
properties
IUPAC Name |
methyl 4-(2-bromoacetyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3S/c1-12-8(11)6-4-13-3-5(6)7(10)2-9/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIFLKAOGMZLSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC=C1C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-bromoacetyl)thiophene-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2699838.png)
![5-((2-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2699839.png)
![5-Cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2699842.png)


![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2699849.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B2699850.png)


![N-(benzo[d]thiazol-2-yl)-2-((5-((2-phenoxyacetamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2699853.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-5-[(3-methoxybenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2699854.png)
![4-[(7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl methyl ether](/img/structure/B2699858.png)
